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Foreword
The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis

for a multitude of natural products and synthetic compounds with diverse pharmacological

activities.[1][2] From antibacterial to anticancer agents, the privileged nature of this heterocyclic

system makes its derivatives prime candidates for drug discovery and development. This guide

provides a comprehensive technical overview of a specific derivative, 4-Phenyl-1H-quinolin-2-

one (also known as 4-phenylcarbostyril), intended for researchers, medicinal chemists, and

drug development professionals. We will delve into its structure, synthesis, physicochemical

properties, and chemical reactivity, grounding our discussion in established scientific principles

and field-proven insights to provide a self-validating and authoritative resource.

Molecular Structure and Nomenclature
The identity of a compound is fundamentally linked to its structure. For 4-Phenyl-1H-quinolin-2-

one, this is complicated by the phenomenon of tautomerism, which is critical to understanding

its reactivity and biological interactions.
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The compound is most accurately identified by its Chemical Abstracts Service (CAS) number

and molecular formula.

CAS Number: 5855-57-2[3]

Molecular Formula: C₁₅H₁₁NO[3]

Synonyms: 4-Phenyl-quinolin-2-ol, 4-phenylcarbostyril, 4-phenyl-1,2-dihydroquinolin-2-

one[3]

This molecule exists in a tautomeric equilibrium between the keto (lactam) form, 4-phenyl-1H-

quinolin-2-one, and the enol (lactim) form, 4-phenyl-quinolin-2-ol. For quinolin-2-ones, the

equilibrium overwhelmingly favors the thermodynamically more stable keto (amide) tautomer in

both solid and solution phases, due to the stability of the cyclic amide and its ability to form

strong intermolecular hydrogen-bonded dimers.[4]

Keto-enol tautomerism of the title compound.

Synthesis and Purification
While various methods exist for quinolinone synthesis, the Conrad-Limpach-Knorr synthesis

provides a reliable and classical approach for preparing 4-substituted-1H-quinolin-2-ones. This

method involves the condensation of an aniline with a β-ketoester followed by a thermal

cyclization.

Proposed Synthetic Workflow: Conrad-Limpach-Knorr
Synthesis
The causality behind this two-step process lies in first forming an enamine intermediate via

nucleophilic attack of the aniline on the keto-carbonyl of the β-ketoester, followed by a high-

temperature, intramolecular electrophilic cyclization onto the aniline ring to form the quinolinone

core.
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Start Materials:
- Aniline

- Ethyl Benzoylacetate

Step 1: Condensation
- Mix reactants (1:1 molar ratio)

- Acid catalyst (e.g., trace H₂SO₄)
- Heat (e.g., 100-120 °C) with water removal

- Monitor by TLC

Intermediate:
Ethyl 3-anilino-3-phenylacrylate

Step 2: Thermal Cyclization
- Heat intermediate in high-boiling solvent

(e.g., Dowtherm A)
- Temperature: ~250 °C

- Monitor by TLC for disappearance of intermediate

Workup & Purification
- Cool reaction mixture

- Precipitate product with hydrocarbon solvent (e.g., hexane)
- Filter crude solid

- Recrystallize from suitable solvent (e.g., ethanol or DMF)

Final Product:
4-Phenyl-1H-quinolin-2-one

Click to download full resolution via product page

Proposed workflow for the synthesis of 4-Phenyl-1H-quinolin-2-one.

Step-by-Step Experimental Protocol
Condensation: To a round-bottom flask equipped with a Dean-Stark apparatus, add aniline

(1.0 eq) and ethyl benzoylacetate (1.0 eq) in toluene. Add a catalytic amount of sulfuric acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1362635?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(e.g., 2-3 drops). Reflux the mixture for 2-4 hours until the theoretical amount of water is

collected. Monitor the reaction by Thin Layer Chromatography (TLC).

Intermediate Isolation: Cool the reaction mixture and remove the toluene under reduced

pressure. The resulting crude oil, ethyl 3-anilino-3-phenylacrylate, can be used directly in the

next step.

Cyclization: In a high-temperature reaction vessel, add the crude intermediate to a high-

boiling solvent like Dowtherm A. Heat the mixture to approximately 250 °C for 30-60 minutes.

The high temperature is necessary to overcome the activation energy for the intramolecular

Friedel-Crafts-type acylation.

Purification: Cool the reaction mixture to below 100 °C and add hexane to precipitate the

crude product. Filter the solid, wash with hexane, and dry.

Recrystallization: Purify the crude solid by recrystallization from a suitable solvent such as

ethanol, dimethylformamide (DMF), or acetic acid to yield pure 4-Phenyl-1H-quinolin-2-one.

Validation: Confirm the product's identity and purity by measuring its melting point and

acquiring spectroscopic data (NMR, IR, MS).

Physicochemical Properties
The physicochemical properties of a drug candidate are paramount as they influence its

absorption, distribution, metabolism, and excretion (ADME) profile. While extensive

experimental data for 4-Phenyl-1H-quinolin-2-one is not widely published, we can summarize

key computed values.
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Property Value Source

Molecular Weight 221.26 g/mol [3]

Molecular Formula C₁₅H₁₁NO [3]

XLogP3-AA (Lipophilicity) 2.5 [3]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor

Count
1 [3]

Rotatable Bond Count 1 [3]

Topological Polar Surface Area 29.1 Å² [3]

Melting Point

Not experimentally determined.

Isomer 2-phenylquinolin-4(1H)-

one melts at 242-244 °C.[5]

N/A

Aqueous Solubility

Not experimentally determined.

Expected to be low due to its

aromatic nature and LogP

value.

N/A

Spectroscopic and Structural Characterization
Spectroscopic analysis provides the definitive structural fingerprint of a molecule. Although a

complete experimental dataset for 4-Phenyl-1H-quinolin-2-one is not readily available, we can

predict its spectral features based on its structure and data from closely related analogs.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
δ ~11.7 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the amide. Its

downfield shift is characteristic and due to hydrogen bonding and the deshielding effect of

the carbonyl group.[5]

δ 7.3-8.1 ppm (m, 9H): This complex multiplet region contains the protons from the phenyl

ring at C4 and the four protons on the benzenoid ring of the quinolinone system. The proton
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at C5 is typically the most downfield of the quinolinone protons due to the anisotropic effect

of the carbonyl group.[5]

δ ~6.4 ppm (s, 1H): This singlet is assigned to the vinyl proton at the C3 position. Its relative

upfield position is characteristic of this scaffold.[5]

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
δ ~165-175 ppm: The signal for the C2 carbonyl carbon (C=O). This is a key diagnostic

peak. The value for the isomeric 2-phenylquinolin-4(1H)-one is ~177 ppm.[5]

δ ~140-150 ppm: Signals for the C4 and C8a quaternary carbons.

δ ~115-135 ppm: A cluster of signals corresponding to the remaining aromatic carbons of

both the quinolinone and phenyl rings.

δ ~105-110 ppm: The signal for the C3 vinyl carbon.

Predicted Infrared (IR) Spectrum (KBr Pellet)
~3200-3400 cm⁻¹ (broad): N-H stretching vibration of the amide. Broadening is due to

intermolecular hydrogen bonding.

~1650-1670 cm⁻¹ (strong): C=O stretching vibration of the cyclic amide (lactam). This is a

very strong and sharp absorption.

~1500-1620 cm⁻¹: C=C stretching vibrations within the aromatic and quinolinone rings.

~700-800 cm⁻¹: C-H out-of-plane bending vibrations, which can be indicative of the

substitution pattern on the aromatic rings.

Predicted Mass Spectrum (EI)
m/z 221 (M⁺): The molecular ion peak, corresponding to the exact mass of the molecule.

Fragmentation: Expect losses of CO (m/z 193) and potentially fragmentation of the phenyl

ring.
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X-ray Crystallography Insights
No crystal structure has been published for 4-Phenyl-1H-quinolin-2-one. However, based on

related structures like 2-phenylquinazoline, we can infer key structural features.[6][7] The

quinolinone bicyclic system is expected to be largely planar. The phenyl ring at C4 will be

twisted relative to this plane, with a dihedral angle likely in the range of 40-60° to minimize

steric hindrance.[8] In the solid state, molecules would likely form hydrogen-bonded dimers via

the N-H and C=O groups of the amide functionality.[9]

Thermal Properties
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning

Calorimetry (DSC) are essential for determining the stability and phase behavior of

pharmaceutical compounds.

Differential Scanning Calorimetry (DSC)
A DSC experiment would reveal the melting point of the compound as a sharp endothermic

peak.[10] It can also identify polymorphic transitions or decomposition events. A typical protocol

involves heating a small sample (2-5 mg) in a sealed aluminum pan under a nitrogen

atmosphere at a controlled rate (e.g., 10 °C/min).[11]

Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, indicating its

thermal stability.[12] For 4-Phenyl-1H-quinolin-2-one, a TGA thermogram would be expected to

show a flat baseline until the onset of thermal decomposition, likely above 250-300 °C, at which

point a sharp drop in mass would occur. This analysis is crucial for determining the maximum

processing temperature during formulation.

Chemical Reactivity
The chemical reactivity of 4-Phenyl-1H-quinolin-2-one is dictated by the interplay of its

functional groups: the cyclic amide, the electron-rich benzenoid ring, and the phenyl

substituent.

Principal sites of chemical reactivity.
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N-Alkylation/Acylation: The amide nitrogen can be deprotonated by a strong base and

subsequently alkylated or acylated to introduce substituents at the N1 position. This is a

common strategy in medicinal chemistry to modulate solubility and biological activity.[13]

Electrophilic Aromatic Substitution: The benzenoid ring (positions C5-C8) can undergo

electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The

amide group is an ortho-, para-director, activating the C6 and C8 positions.

Reactions at the C3 Position: The C3 position is susceptible to certain electrophilic reactions,

such as Vilsmeier-Haack formylation or halogenation with reagents like N-bromosuccinimide

(NBS).

Biological Significance and Applications
While specific biological data for 4-Phenyl-1H-quinolin-2-one is sparse, the broader class of

quinolinone derivatives exhibits a vast range of pharmacological activities. They are recognized

as privileged structures in drug discovery, with derivatives showing antibacterial, antifungal,

antiviral, anticancer, anti-inflammatory, and neuroprotective properties.[1] The presence of the

phenyl group at the C4 position is a common feature in many biologically active quinolines and

may contribute to receptor binding through hydrophobic and π-stacking interactions. Therefore,

4-Phenyl-1H-quinolin-2-one serves as a valuable scaffold and starting material for the

synthesis of new chemical entities with therapeutic potential.

Conclusion
4-Phenyl-1H-quinolin-2-one is a classic heterocyclic compound whose chemistry is defined by

its stable keto-amide tautomer. Its synthesis is achievable through established organic

chemistry reactions, and its structure presents multiple handles for chemical modification. This

guide has provided a detailed overview of its known and predicted properties, offering a

foundational resource for scientists working with this versatile scaffold. A comprehensive

experimental validation of the predicted spectroscopic, thermal, and physicochemical

properties represents a clear opportunity for future research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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